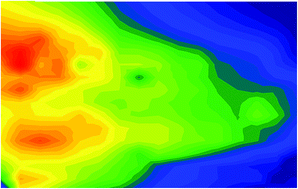Electrochemical monitoring of ROS generation by anticancer agents: the case of chartreusin†
RSC Advances Pub Date: 2017-09-21 DOI: 10.1039/C7RA08238J
Abstract
Solution phase and solid-sate electrochemical techniques centered in the voltammetry of microparticles approach are applied for testing the cytotoxic activity of anticancer drugs. The possibility of electrochemical generation of reactive oxygen species (ROS) is exploited for evaluating their contribution to cellular damage. The described methodology is applied to the case of chartreusin (Ch) whose electrochemistry in non-aqueous solutions and in the solid state in contact with aqueous electrolytes is described in the absence (experimental data were confirmed by theoretical calculations) and in the presence of double-stranded DNA (dsDNA). In parallel, scanning electrochemical microscopy (SECM) examination of dsDNA fibers was developed. Electrochemical data suggest that Ch-induced dsDNA interaction can operate by a two pathways: via intercalation and by mechanisms related with ROS generation. Although reduced Ch forms electrochemically generated can act as radical scavengers blocking the ROS generation chain, this property is interrupted upon binding to dsDNA.

Recommended Literature
- [1] Study of bismuth alkoxides as possible precursors for ALD†
- [2] Synthesis and photochemical properties of BODIPY-functionalized silica nanoparticles for imaging Cu2+ in living cells†
- [3] Water structure and charge transfer phenomena at the liquid–graphene interface
- [4] Waternanotubes clathrating solvent molecules stabilized by molecular 1-D nanoporous crystals†
- [5] Spring-like motion caused large anisotropic thermal expansion in nonporous M(eim)2 (M = Zn, Cd)†
- [6] Synthesis of a new class of iminosugars based on constrained azaspirocyclic scaffolds by way of catalytic C–H amination†
- [7] Transcriptomic analysis of the fat body of resistant and susceptible silkworm strains, Bombyx mori (Lepidoptera), after oral treatment with fenpropathrin
- [8] Transport and return of an oilfield scale inhibitor reverse micelle nanofluid: impact of preflush and overflush†
- [9] Stabilization of ultra-small gold nanoparticles in a photochromic organic cage: modulating photocatalytic CO2 reduction by tuning light irradiation†
- [10] Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists†










